molecular formula C11H11BrFNO2 B13218051 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13218051
M. Wt: 288.11 g/mol
InChI Key: OGMILOLQWGGDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromo and Fluoro Substituents: The bromo and fluoro groups are introduced via halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using reagents like Selectfluor.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
  • 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
  • 3-(4-Chloro-2-fluorophenyl)pyrrolidine-3-carboxylic acid

Uniqueness

3-(4-Bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11BrFNO2/c12-7-1-2-8(9(13)5-7)11(10(15)16)3-4-14-6-11/h1-2,5,14H,3-4,6H2,(H,15,16)

InChI Key

OGMILOLQWGGDKK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.